Intracellular Half-Life of Active Metabolite: PMPA vs. Adefovir (PMEA)
The active diphosphate metabolite of PMPA (PMPApp) exhibits a significantly longer intracellular half-life compared to the equivalent active form of adefovir (PMEApp). This difference directly impacts the ability to achieve sustained viral suppression with less frequent dosing [1]. In human peripheral blood lymphocytes (PBLs), the half-life of tenofovir diphosphate is approximately 21 hours, compared to approximately 16 hours for adefovir diphosphate [1]. In resting lymphocytes specifically, the half-life of PMPApp can extend to 33–50 hours [2]. This extended intracellular residence time is a key mechanistic advantage supporting once-daily dosing in clinical settings.
| Evidence Dimension | Intracellular half-life of active diphosphate metabolite in human T cells or PBLs |
|---|---|
| Target Compound Data | 21 hours (tenofovir diphosphate, PMPApp) [1]; 33-50 hours in resting lymphocytes [2] |
| Comparator Or Baseline | 16 hours (adefovir diphosphate, PMEApp) [1] |
| Quantified Difference | PMPApp half-life is approximately 1.3-fold longer than PMEApp in T cells, and >2-fold longer in resting lymphocytes. |
| Conditions | Human peripheral blood lymphocytes and T cells, in vitro assay. |
Why This Matters
Longer intracellular half-life enables less frequent dosing (once daily vs. multiple times) and sustained antiviral pressure, a critical procurement consideration for experimental therapeutics and clinical research.
- [1] Hawkins, T., Veikley, W., St Claire, R. L., Guyer, B., Clark, N., & Kearney, B. P. (2005). Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens. Journal of Acquired Immune Deficiency Syndromes, 39(4), 406–411. View Source
- [2] Robbins, B. L., Srinivas, R. V., Kim, C., Bischofberger, N., & Fridland, A. (1998). Anti-human immunodeficiency virus activity and cellular metabolism of a potential prodrug of the acyclic nucleoside phosphonate 9-R-(2- phosphonomethoxypropyl)adenine (PMPA), bis(isopropyloxymethylcarbonyl)PMPA. Antimicrobial Agents and Chemotherapy, 42(3), 612–617. View Source
